2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluorophenyl)acetamide
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Overview
Description
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluorophenyl)acetamide is a complex organic compound that features a pyridazinone core substituted with bromophenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyridazinone core. Subsequent acylation with 3-fluoroaniline under appropriate conditions completes the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluorophenyl)acetamide has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biology: Its structural features make it a candidate for studying interactions with biological targets, potentially leading to the development of new pharmaceuticals.
Medicine: The compound’s potential bioactivity suggests it could be investigated for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: In materials science, the compound could be used to develop new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluorophenyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The bromophenyl and fluorophenyl groups may enhance binding affinity and specificity, while the pyridazinone core can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone derivatives with different substituents, such as:
- 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluorophenyl)acetamide
- 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-chlorophenyl)acetamide
- 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluorophenyl)acetamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms can enhance the compound’s reactivity and binding interactions, making it a valuable tool for research and development.
Properties
Molecular Formula |
C18H13BrFN3O2 |
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Molecular Weight |
402.2 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H13BrFN3O2/c19-13-6-4-12(5-7-13)16-8-9-18(25)23(22-16)11-17(24)21-15-3-1-2-14(20)10-15/h1-10H,11H2,(H,21,24) |
InChI Key |
AWNFVUKYTILWEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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